[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride
Description
[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate hydrochloride is a chiral pyrrolidine derivative featuring a benzoate ester group and a hydrochloride salt. Pyrrolidine derivatives are widely explored in pharmaceuticals due to their structural versatility, enabling modulation of pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
[(2S,3R)-2-methylpyrrolidin-3-yl] benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-9-11(7-8-13-9)15-12(14)10-5-3-2-4-6-10;/h2-6,9,11,13H,7-8H2,1H3;1H/t9-,11+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKPLABECIVUCS-QLSWKGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)OC(=O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCN1)OC(=O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of N-substituted piperidines to form pyrrolidine-2-carbaldehyde, which is then converted to the desired product through a series of reactions including carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and reagents to facilitate the reactions and minimize by-products. The exact industrial methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidin-2-ones.
Reduction: Reduction of the benzoate group to the corresponding alcohol.
Substitution: Introduction of different substituents on the pyrrolidine ring or the benzoate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .
Scientific Research Applications
[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of [(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrrolidine Derivatives with Benzoate Esters
(a) 3-[(2-Methylbenzyl)oxy]pyrrolidine Hydrochloride (CAS 1185297-72-6)
- Structure : Features a 2-methylbenzyloxy substituent instead of a benzoate ester.
- Molecular Formula: C₁₂H₁₈ClNO (MW: 227.73 g/mol).
(b) (S)-Methyl 3-(Pyrrolidin-2-yl)benzoate Hydrochloride (CAS 1381927-60-1)
- Structure : Contains a methyl ester and a pyrrolidine ring linked to a benzoate group.
- Molecular Formula: C₁₂H₁₆ClNO₂ (MW: 265.72 g/mol).
- Key Differences : The methyl ester (vs. free benzoate) may alter metabolic stability, as esterases can hydrolyze methyl esters more readily than aromatic esters .
(c) (R)-4-(3-Hydroxy-pyrrolidin-1-ylmethyl)-benzoic Acid Hydrochloride (CAS 17762-90-2)
Stereochemical and Crystallographic Comparisons
- Isomorphous Crystals : The target compound’s crystalline structure may resemble desmethylselegiline hydrochloride or p-fluorodesmethylselegiline hydrochloride, which form isomorphous crystals due to similar substituents (–CH₃, –Cl) and space groups .
- Impact of Stereochemistry : The (2S,3R) configuration likely influences crystal packing and stability. For example, (2S,3R)-configured diazenyl derivatives (e.g., ) exhibit distinct synthetic yields (86%) and purification behaviors compared to diastereomers .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- Hydrochloride Salts : The hydrochloride form improves aqueous solubility, a feature shared with antimalarial benzoate esters (e.g., artemether/mefloquine hydrochloride combinations) .
- Ester vs. Hydroxyl Groups : Benzoate esters (logP ~2–3) are less hydrophilic than hydroxylated analogs (e.g., (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride), which may limit the target compound’s solubility but enhance membrane permeability .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₆ClNO₂ | 265.73 | Benzoate ester, –CH₃ | Moderate (aqueous) |
| 3-[(2-Methylbenzyl)oxy]pyrrolidine HCl | C₁₂H₁₈ClNO | 227.73 | Benzyl ether, –CH₃ | Low |
| (S)-Methyl 3-(pyrrolidin-2-yl)benzoate HCl | C₁₂H₁₆ClNO₂ | 265.72 | Methyl ester | Moderate |
| Artemisinin Benzoate Dimer 109a | C₃₄H₄₄O₁₀ | 636.70 | Dimeric benzoate | Low |
Biological Activity
[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate; hydrochloride is a chemical compound classified as a pyrrolidine derivative. This compound has garnered attention in medicinal chemistry due to its versatile biological activities and potential therapeutic applications. Its unique stereochemistry contributes to its interaction with various biological targets, making it a subject of interest for researchers in pharmacology and medicinal chemistry.
The biological activity of [(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate; hydrochloride is primarily attributed to its ability to interact with specific molecular targets. This compound may modulate the activity of enzymes and receptors involved in various physiological processes, including inflammation and antimicrobial responses. Preliminary studies suggest that it may inhibit key enzymes in inflammatory pathways, thereby reducing inflammation and related symptoms.
Potential Therapeutic Applications
Research indicates that [(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate; hydrochloride could have several therapeutic applications:
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, suggesting potential use as an antimicrobial agent.
- Antiviral Properties : Initial studies indicate that it may exhibit antiviral activity, although further research is necessary to confirm this effect.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of [(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate; hydrochloride, it is essential to compare it with other pyrrolidine derivatives. Below is a summary table highlighting its characteristics relative to similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| [(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate; hydrochloride | Antimicrobial, antiviral, anti-inflammatory | Versatile interactions with biological targets |
| Pyrrolidin-2-one | Antimicrobial | Known for potent biological activities |
| Pyrrolidine-2,5-dione | Anti-inflammatory | Used in drug development |
| Prolinol | Precursor for biologically active compounds | Important chiral building block |
In Vitro Studies
In vitro studies have assessed the efficacy of [(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate; hydrochloride against various pathogens. For instance, one study demonstrated that the compound exhibited significant inhibitory effects on bacterial strains commonly associated with respiratory infections.
In Vivo Studies
Animal models have been employed to evaluate the anti-inflammatory effects of the compound. In a controlled study, administration of [(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate; hydrochloride resulted in reduced markers of inflammation in mice subjected to induced inflammatory conditions. The results indicated a dose-dependent response, supporting its potential use in therapeutic settings.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of [(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate; hydrochloride is crucial for assessing its viability as a therapeutic agent. Current findings suggest favorable absorption characteristics and moderate metabolic stability. Toxicological assessments indicate a relatively safe profile at therapeutic doses; however, further studies are warranted to establish long-term safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
